

Ozagrel in DMSO: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: Ozagrel

Cat. No.: B000471

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of **ozagrel** when working with dimethyl sulfoxide (DMSO). Find answers to frequently asked questions and troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is **Ozagrel** and what is its mechanism of action?

Ozagrel is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade.^[1] By inhibiting TXA2 production, **ozagrel** effectively reduces platelet aggregation and vasoconstriction.^[1] This makes it a significant compound for research in areas like thromboembolic diseases, ischemic stroke, and asthma.^[1] Its selectivity for TXA2 synthase over other enzymes like cyclooxygenase (COX) allows for targeted investigation of the TXA2 pathway.^[2]

Q2: What is the solubility of **Ozagrel** hydrochloride in DMSO?

Ozagrel hydrochloride is highly soluble in DMSO.^[1] However, reported values can vary slightly due to differences in experimental conditions, as well as the purity of both the compound and the solvent.^[1] For optimal results, it is recommended to use fresh, anhydrous DMSO, as its hygroscopic nature means it can absorb moisture, which may reduce solubility.^{[1][2]}

Quantitative Solubility Data for **Ozagrel** in DMSO

Parameter	Value	Unit	Source
Solubility in DMSO	53	mg/mL	[1]
Molar Concentration	~200.21	μM	[1]
Solubility in DMSO	65	mg/mL	[1]
Molar Concentration	~245.55	μM	[1]
Solubility in DMSO	5	mg/mL	[3] [4]

Q3: How should I prepare an **Ozagrel** stock solution in DMSO?

Proper preparation of stock solutions is critical for reproducible results. Always handle **ozagrel** powder in a chemical fume hood and wear appropriate personal protective equipment (PPE).

To prepare a 10 μM stock solution in 1 mL of DMSO, you would need approximately 2.65 mg of **ozagrel** hydrochloride (Molecular Weight: 264.71 g/mol).[2] Carefully weigh the powder, transfer it to a sterile vial, and then add 1 mL of anhydrous DMSO.[2] Ensure the solution is fully dissolved, using methods like vortexing or sonication if necessary.

Q4: What are the recommended storage conditions for **Ozagrel** in DMSO?

To maintain the integrity and biological activity of **ozagrel** in DMSO, proper storage is essential. Stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[1][2]

Recommended Storage Conditions for **Ozagrel**-DMSO Solutions

Storage Temperature	Recommended Duration	Key Recommendations	Source(s)
-20°C	1 month	Aliquot to avoid freeze-thaw cycles. Seal tightly.	[1][5]
-80°C	6 months	Preferred for long-term storage. Protect from moisture.	[1][5]

The solid powder form of **ozagrel** hydrochloride should be stored at -20°C, where it can be stable for up to 3 years.[1]

Q5: What factors can affect the stability of **Ozagrel** in DMSO?

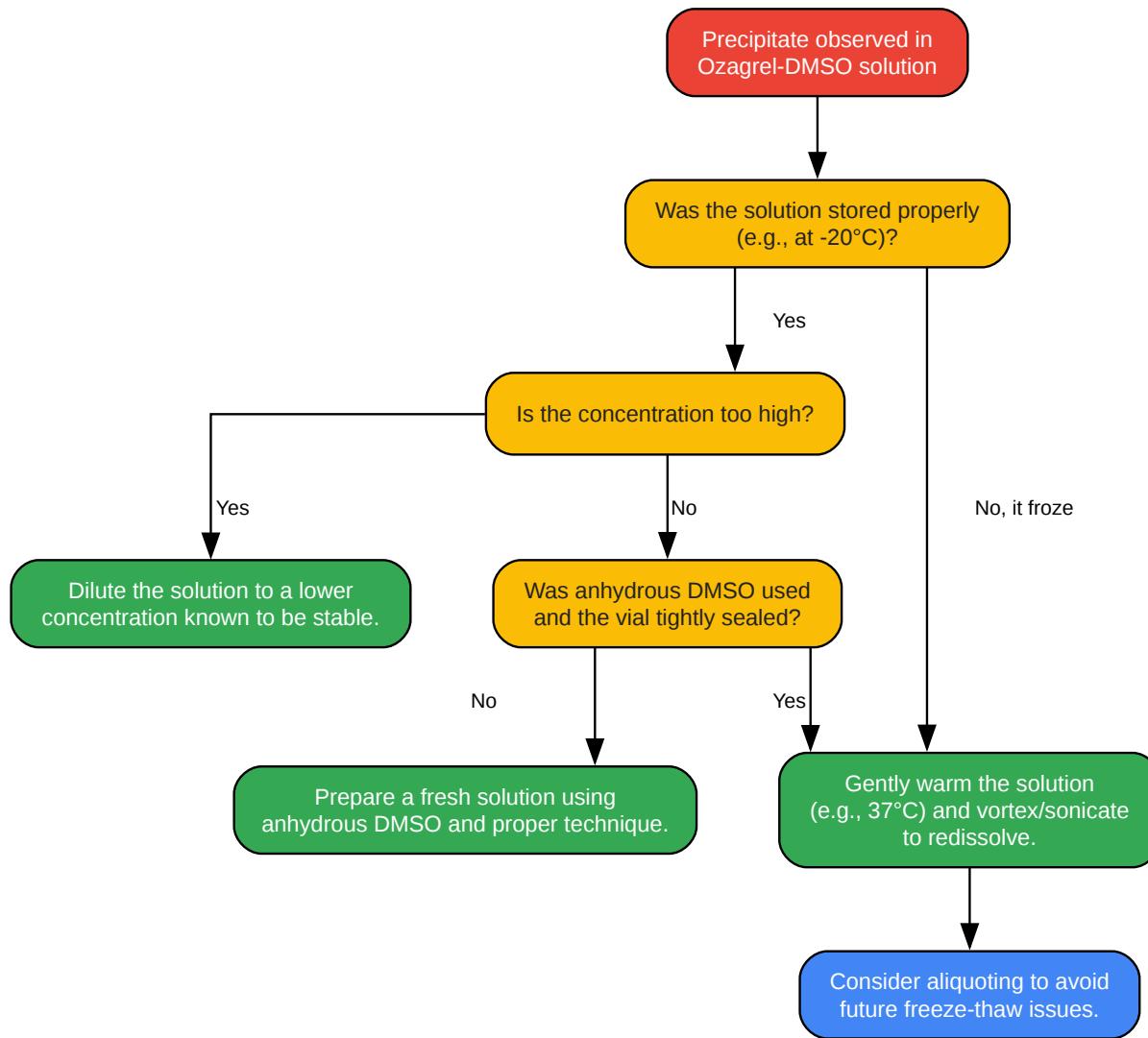
Several factors can impact the stability of your **ozagrel** solution:

- Water Content: DMSO is hygroscopic and readily absorbs moisture from the air.[6] This can lead to compound precipitation and degradation over time. Using anhydrous DMSO and tightly sealed containers is crucial.[1][7]
- Freeze-Thaw Cycles: Repeated changes in temperature can cause the compound to come out of solution and may degrade it. Aliquoting stock solutions is the best practice to avoid this.[1]
- Light Exposure: Like many chemical compounds, prolonged exposure to light can lead to degradation. It is advisable to store solutions in amber vials or otherwise protected from light. [7]
- Temperature: Storing at temperatures warmer than recommended can accelerate degradation.[6][7]

Troubleshooting Guide

Problem: My **Ozagrel** has precipitated out of the DMSO solution.

This is a common issue that can arise from several factors. Follow this decision tree to troubleshoot the problem.



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Troubleshooting workflow for **Ozagrel** precipitation.

Problem: I'm seeing inconsistent results in my experiments.

Inconsistent results can often be traced back to the stability of your compound stock.

- Prepare Fresh Solutions: For sensitive experiments, it is always best to prepare fresh working solutions from your frozen stock on the day of use.[5]
- Verify Stock Integrity: If you suspect your main stock solution has degraded, it may be necessary to prepare a new stock from solid powder.
- Use Anhydrous Solvent: Ensure you are using high-quality, anhydrous DMSO, as water absorption is a primary cause of compound degradation and precipitation.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM **Ozagrel** Hydrochloride Stock Solution in DMSO

This protocol outlines the steps for preparing a standard stock solution.

Workflow for preparing and storing **Ozagrel** stock solution.

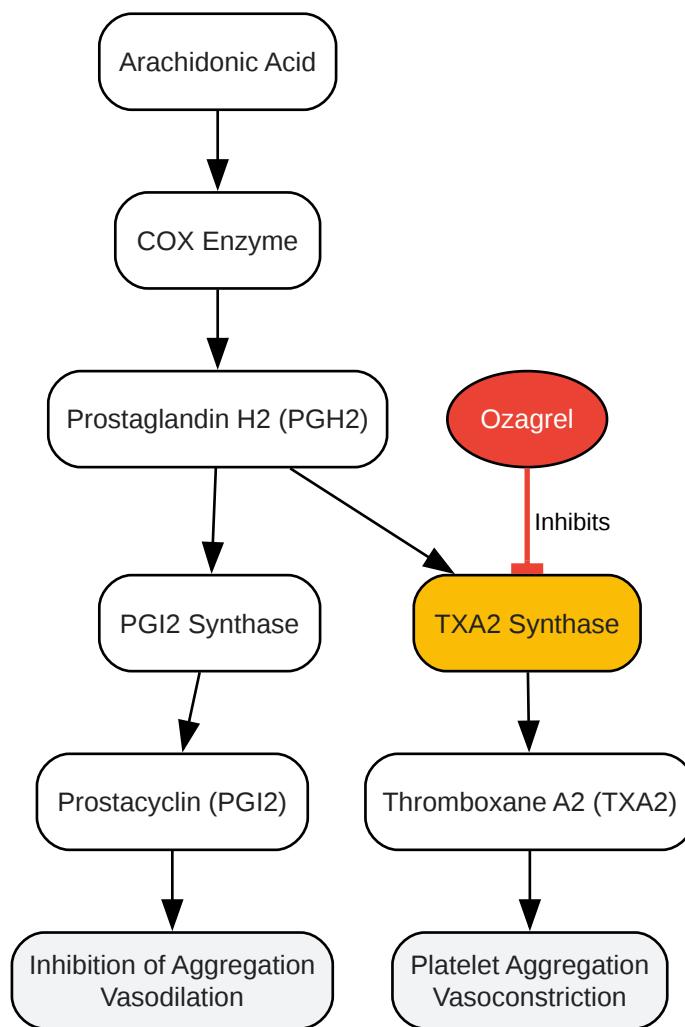
Protocol 2: Shake-Flask Method for Solubility Determination

This is a standard method for experimentally determining the equilibrium solubility of a compound.[1]

- Preparation: Add an excess amount of **ozagrel** hydrochloride powder to a known volume of anhydrous DMSO in a sealed vial.[1]
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. The presence of undissolved solid should still be visible.[1]
- Separation: Centrifuge the vial at high speed to pellet the excess solid.[1]
- Sampling: Carefully collect an aliquot of the clear supernatant.[1]
- Quantification: Dilute the supernatant and analyze its concentration using a validated analytical method, such as HPLC-UV, to determine the amount of dissolved **ozagrel**.

Ozagrel's Mechanism of Action

Ozagrel selectively inhibits the enzyme Thromboxane A2 (TXA2) Synthase. This action blocks the conversion of Prostaglandin H2 (PGH2) into TXA2. By reducing TXA2 levels, **ozagrel** mitigates platelet aggregation and vasoconstriction. An additional effect of inhibiting TXA2 synthase is that the substrate PGH2 can be shunted towards the production of Prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2]



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